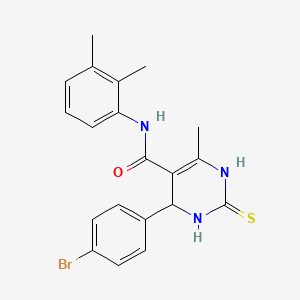
(2S,3R)-diethyl piperazine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S,3R)-diethyl piperazine-2,3-dicarboxylate” is a piperazine derivative. Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. The “2S,3R” notation indicates the stereochemistry of the molecule, with the numbers referring to the carbon atoms in the molecule .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy . These techniques can provide information about the arrangement of atoms in the molecule and the type of bonds present.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Piperazine derivatives are known to participate in a variety of reactions due to the presence of the piperazine ring . The specific reactions of “(2S,3R)-diethyl piperazine-2,3-dicarboxylate” would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Aziridine-2,3-dicarboxylic Acid : A study by Legters, Thijs, & Zwanenburg (1991) details the conversion of diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate. This conversion is significant for the synthesis of aziridine-2,3-dicarboxylic acid, a naturally occurring product.
Synthesis of Piperazine-2-acetic Acid Esters : Gao and Renslo (2007) conducted research on the synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from (2S)-piperazine-2-carboxylic acid dihydrochloride. This synthesis is crucial for the preparation of biologically active compounds and chemical scaffolds for combinatorial libraries. See Gao & Renslo (2007) for more details.
Biological and Medicinal Applications
NMDA Receptor Antagonism : Feng et al. (2004) discovered that (2S*,3R*)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid and its derivatives are moderate affinity, competitive N-methyl-D-aspartate (NMDA) receptor antagonists. This discovery is significant in understanding the selectivity among NMDA receptor 2 subunit (NR2) subunits. For more information, refer to Feng et al. (2004).
Thermal Decomposition in Flame Retardant Application : Nguyen et al. (2014) investigated the thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives, highlighting their potential in flame retardant applications. This research is essential in understanding the action of these derivatives on cotton fabric. Details can be found in Nguyen et al. (2014).
Synthesis of Enantiomerically Pure Piperazine-2-acetic Acid Esters : Research by Guduru et al. (2018) on the synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters demonstrates the versatility of the piperazine heterocycle in the development of diverse and novel compounds. The study is vital for the production of Csp3-enriched compound libraries for drug discovery. More information is available in Guduru et al. (2018).
Degradation in Carbon Dioxide Capture : Freeman, Davis, & Rochelle (2010) analyzed the degradation of aqueous piperazine in carbon dioxide capture, emphasizing the solvent's resistance to thermal degradation and oxidation. This research is crucial for understanding the use of piperazine in CO2 capture processes. Refer to Freeman, Davis, & Rochelle (2010) for details.
Anti-Inflammatory and Anticancer Activities : Kumar et al. (2014) synthesized piperazine dione derivatives and evaluated them for anti-inflammatory and anticancer activities. This research highlights the potential of piperazine derivatives in the development of new therapeutics. More information can be found in Kumar et al. (2014).
作用機序
Target of Action
The primary targets of “(2S,3R)-diethyl piperazine-2,3-dicarboxylate” are currently unknown.
Biochemical Pathways
As a research compound, its effects on cellular and molecular pathways need to be investigated .
Pharmacokinetics
Research is required to determine its bioavailability and pharmacokinetic profile .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
diethyl (2S,3R)-piperazine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNSKDRGNWNBSR-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(NCCN1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](NCCN1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-diethyl piperazine-2,3-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


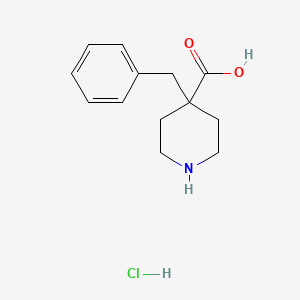
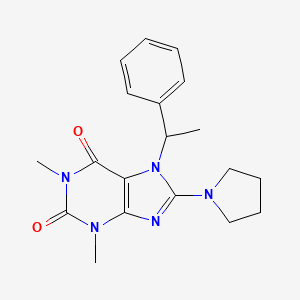

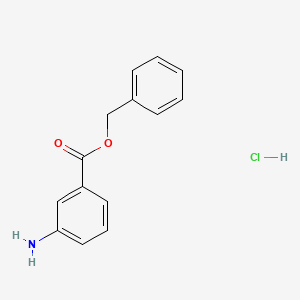
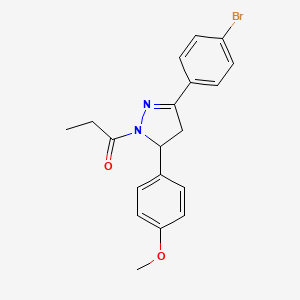
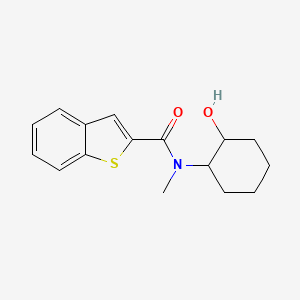
![1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466574.png)
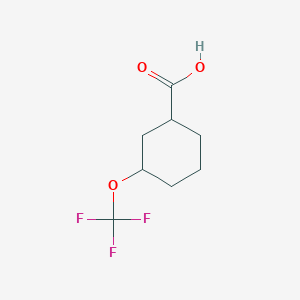
![2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophene-3a-carboxylic acid](/img/structure/B2466578.png)
![N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2466579.png)


